![molecular formula C21H21ClN2O2 B2564241 4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one CAS No. 862244-18-6](/img/structure/B2564241.png)
4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one, also known as WAY-100635, is a selective antagonist for the serotonin 5-HT1A receptor. It is commonly used in scientific research to study the role of serotonin in various physiological and pathological conditions.
Wissenschaftliche Forschungsanwendungen
Application in Antimicrobial Activity
Specific Scientific Field
Summary of the Application
Compounds with a similar structure have been synthesized and evaluated for their antimicrobial activity .
Methods of Application
The compounds are typically synthesized in a laboratory setting, then tested against various bacterial strains to determine their effectiveness .
Results or Outcomes
The results of these studies have shown that some of these compounds exhibit promising antibacterial activity .
Application in Cancer Research
Specific Scientific Field
Summary of the Application
Similar compounds have been synthesized and tested for their potential anti-cancer properties .
Methods of Application
The synthesized compounds are tested against human colon (HCT116) and mouse monocyte macrophage leukaemic (RAW 264.7) cancer cell lines .
Results or Outcomes
The results of these studies are typically quantitative, measuring the degree to which the compounds inhibit the growth of the cancer cells .
Application in Neurological Disorders
Specific Scientific Field
Summary of the Application
Compounds with a similar structure have been found to have potential applications in the treatment of neurological disorders such as Parkinson’s and Alzheimer’s disease .
Methods of Application
These compounds are typically synthesized in a laboratory and then tested in animal models or cell cultures to determine their effectiveness .
Results or Outcomes
While specific results can vary, some of these compounds have shown promise in preclinical studies, suggesting potential for further development .
Application in Antifungal Activity
Summary of the Application
Similar compounds have been synthesized and evaluated for their antifungal activity .
Methods of Application
The compounds are typically synthesized in a laboratory setting, then tested against various fungal strains to determine their effectiveness .
Results or Outcomes
The results of these studies have shown that some of these compounds exhibit promising antifungal activity .
Application in Antiviral Activity
Specific Scientific Field
Summary of the Application
Compounds with a similar structure have been found to have potential applications in the treatment of viral infections .
Methods of Application
These compounds are typically synthesized in a laboratory and then tested in vitro against various viral strains to determine their effectiveness .
Results or Outcomes
Application in Antidepressant Activity
Specific Scientific Field
Summary of the Application
Similar compounds have been synthesized and evaluated for their antidepressant activity .
Methods of Application
The compounds are typically synthesized in a laboratory setting, then tested in animal models to determine their effectiveness .
Results or Outcomes
The results of these studies have shown that some of these compounds exhibit promising antidepressant activity .
Eigenschaften
IUPAC Name |
4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-15-5-6-20-19(11-15)16(12-21(25)26-20)14-23-7-9-24(10-8-23)18-4-2-3-17(22)13-18/h2-6,11-13H,7-10,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJGWCODEMIOGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-2,6-diazaspiro[3.4]octane; bis(trifluoroacetic acid)](/img/structure/B2564158.png)
![1-(6-cyclopropylpyridazin-3-yl)-N-(4-methylbenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2564159.png)

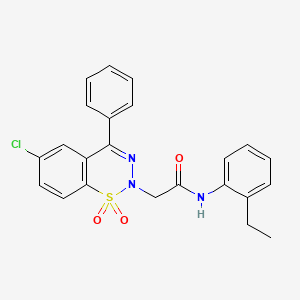
![4-Methoxyphenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B2564167.png)

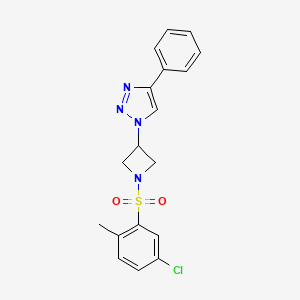
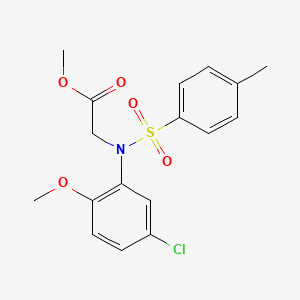
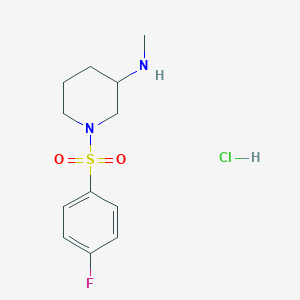

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2564175.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2564178.png)
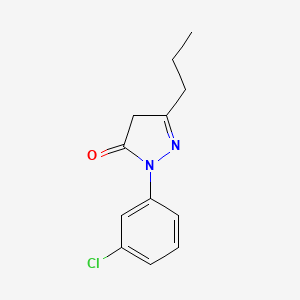
![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2564181.png)